2-Bromo-6-chloro-3-(chloromethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-6-chloro-3-(chloromethyl)pyridine: is a heterocyclic compound with the following chemical formula:
C6H3BrCl2N
(molecular weight: 236.45 g/mol). It contains both halogen (bromine and chlorine) and pyridine moieties. The compound’s structure is shown below:BrCl
|
N
CH2Cl
Vorbereitungsmethoden
Synthetic Routes: Several synthetic routes exist for the preparation of 2-Bromo-6-chloro-3-(chloromethyl)pyridine. One common approach involves the reaction of 2,6-bis(chloromethyl)pyridine with bromine and chlorine sources. The chloromethyl groups are subsequently replaced by bromine and chlorine atoms.
Reaction Conditions: The reaction typically occurs under mild conditions, using appropriate solvents and catalysts. For example, the use of Lewis acids or transition metal catalysts facilitates the halogenation process.
Industrial Production Methods: While there isn’t a specific industrial-scale production method dedicated solely to this compound, it can be synthesized in research laboratories or small-scale production facilities.
Analyse Chemischer Reaktionen
Reactivity: 2-Bromo-6-chloro-3-(chloromethyl)pyridine can participate in various chemical reactions:
Substitution Reactions: The chloromethyl groups can undergo nucleophilic substitution reactions, leading to the replacement of chlorine atoms with other nucleophiles.
Cross-Coupling Reactions: The compound can serve as a valuable building block in Suzuki–Miyaura cross-coupling reactions, where it reacts with aryl or vinyl boron reagents to form carbon–carbon bonds.
Bromine (Br2): Used for bromination.
Chlorine (Cl2): Used for chlorination.
Transition Metal Catalysts: Facilitate cross-coupling reactions.
Major Products: The major products depend on the specific reaction conditions and the substituents used. In Suzuki–Miyaura coupling, the product would be an aryl- or vinyl-substituted pyridine.
Wissenschaftliche Forschungsanwendungen
2-Bromo-6-chloro-3-(chloromethyl)pyridine finds applications in:
Organic Synthesis: As a versatile building block for creating more complex molecules.
Medicinal Chemistry: It may serve as a precursor for drug development.
Materials Science: For functionalized materials and ligands.
Wirkmechanismus
The compound’s mechanism of action depends on its specific application. For example, in drug development, it could target specific molecular pathways or receptors.
Vergleich Mit ähnlichen Verbindungen
While 2-Bromo-6-chloro-3-(chloromethyl)pyridine is unique due to its specific halogen substitution pattern, similar compounds include 3-Bromo-6-chloropyridine-2-carbonitrile (CAS: 1053659-39-4) and 3-Bromo-6-chloro-2-pyridinecarboxylic acid (CAS: 929000-66-8) . These compounds share some structural features but differ in substituents and functional groups.
Eigenschaften
Molekularformel |
C6H4BrCl2N |
---|---|
Molekulargewicht |
240.91 g/mol |
IUPAC-Name |
2-bromo-6-chloro-3-(chloromethyl)pyridine |
InChI |
InChI=1S/C6H4BrCl2N/c7-6-4(3-8)1-2-5(9)10-6/h1-2H,3H2 |
InChI-Schlüssel |
DKWIWVWQURNWJL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC(=C1CCl)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.